

Comparing aromaticity of (16)annulene vs (18)annulene

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Compound of Interest

Compound Name: (16)Annulene

CAS No.: 3332-38-5

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A detailed comparison of the aromaticity of **(16)annulene** and (18)annulene is presented for researchers, scientists, and drug development professionals. This guide provides an objective analysis of their properties based on Hückel's rule and is supported by experimental data.

Introduction to Aromaticity and Hückel's Rule

Aromaticity is a property of cyclic, planar, and conjugated molecules that results in enhanced stability. The determination of whether a compound is aromatic, anti-aromatic, or non-aromatic is governed by a set of criteria known as Hückel's rule.^{[1][2][3]} To be classified as aromatic, a molecule must:

- Be cyclic.^{[4][5]}
- Be planar, with all atoms in the ring lying in the same plane.^{[4][5]}
- Be fully conjugated, with a continuous ring of p-orbitals.^{[4][5]}
- Possess $[4n+2]$ π electrons, where 'n' is a non-negative integer (0, 1, 2, etc.).^{[1][2]}

Conversely, a molecule that is cyclic, planar, and fully conjugated but possesses $4n$ π electrons is considered anti-aromatic and is characteristically unstable.[3][6] If a molecule fails to meet any of the first three criteria (cyclic, planar, or fully conjugated), it is classified as non-aromatic.[3][7]

(16)Annulene: An Overview

(16)Annulene is a monocyclic hydrocarbon with 16 carbon atoms and a fully conjugated system of double bonds. It possesses 16 π electrons, which conforms to the $4n$ rule (where $n=4$).[8][9] According to Hückel's rule, if **(16)annulene** were planar, it would be classified as anti-aromatic and thus be highly unstable. To avoid this destabilization, the molecule adopts a non-planar conformation.[10][11] This distortion disrupts the continuous overlap of p-orbitals, leading to a classification of non-aromatic.[10] Experimental evidence shows that **(16)annulene** has alternating single (average 1.46 pm) and double (average 1.34 pm) bond lengths, which is characteristic of a non-aromatic polyene.[11] Despite its non-planar structure, it does exhibit a paramagnetic ring current, a property often associated with anti-aromaticity.[12]

(18)Annulene: An Overview

(18)Annulene is a larger monocyclic hydrocarbon with 18 carbon atoms. It has 18 π electrons, which satisfies Hückel's rule for aromaticity ($[4n+2]$, where $n=4$).[13][14] Unlike smaller annulenes that suffer from steric strain, the larger ring of **(18)annulene** can accommodate the internal hydrogen atoms and achieve a nearly planar conformation.[14][15] This planarity allows for the effective delocalization of its 18 π electrons across the ring, leading to aromatic stabilization.[14] While not as stable as benzene, **(18)annulene** is recognized as an aromatic compound.[15][16] Experimental data supports this, with crystallographic studies showing C-C bond lengths between 1.389 and 1.407 pm, intermediate between typical single and double bonds and similar to the 1.40 pm bond length in benzene.[14]

Quantitative Data Comparison

The following table summarizes the key properties of **(16)annulene** and **(18)annulene** in relation to their aromaticity.

Property	(16)Annulene	(18)Annulene
Number of π Electrons	16	18
Hückel's Rule	$4n$ ($n=4$)	$4n+2$ ($n=4$)
Predicted Aromaticity (if planar)	Anti-aromatic	Aromatic
Observed Conformation	Non-planar	Nearly Planar
Classification	Non-aromatic	Aromatic
Bond Lengths (pm)	Alternating C-C (avg. 1.46) and C=C (avg. 1.34)[11]	Intermediate (1.389 - 1.407) [14]
^1H NMR Evidence	Paramagnetic ring current (inner protons at ~ 10.4 ppm)	Diatropic ring current (inner protons at ~ 3 ppm, outer at ~ 9.3 ppm)

Experimental Protocols

The classification of annulenes as aromatic, anti-aromatic, or non-aromatic is heavily reliant on experimental data. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for detecting aromaticity through the observation of magnetically induced ring currents.

- Methodology: When a planar, conjugated cyclic molecule is placed in an external magnetic field, the delocalized π electrons circulate, creating a ring current. This current induces a local magnetic field.
 - In aromatic compounds, this ring current is diatropic. The induced field opposes the external field inside the ring and reinforces it outside the ring. This causes the signals for inner protons to be shifted to a higher field (lower ppm, deshielded), while outer protons are shifted to a lower field (higher ppm, shielded).

- In anti-aromatic compounds, the ring current is paratropic. The induced field reinforces the external field inside the ring and opposes it outside. This results in the opposite effect on chemical shifts: inner protons are shielded (higher ppm), and outer protons are deshielded (lower ppm).
- Application: For (18)annulene, the inner protons show a chemical shift of approximately -3 ppm, while the outer protons are at around 9.3 ppm, which is clear evidence of a diatropic ring current and thus aromaticity. Conversely, **(16)annulene** shows a paramagnetic ring current, with its inner protons appearing at a high chemical shift (around 10.4 ppm), a characteristic of anti-aromatic systems.[12]

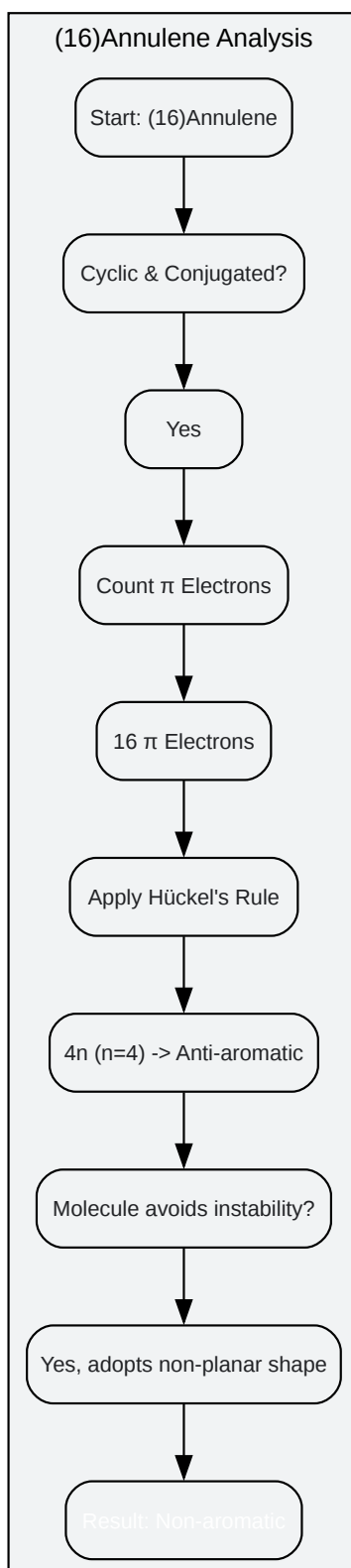
X-ray Crystallography

X-ray crystallography provides precise measurements of bond lengths and molecular geometry.

- Methodology: This technique involves directing X-rays at a crystalline sample of the compound. The diffraction pattern of the X-rays is used to determine the positions of atoms in the molecule, allowing for the calculation of bond lengths and angles.
- Application: A hallmark of aromaticity is the equalization of bond lengths due to electron delocalization.[17] X-ray analysis of (18)annulene reveals C-C bond lengths that are intermediate between those of a typical single and double bond, indicating significant delocalization and aromatic character.[14] In contrast, the structure of **(16)annulene** shows distinct and alternating single and double bonds, which is consistent with its non-aromatic nature.[11]

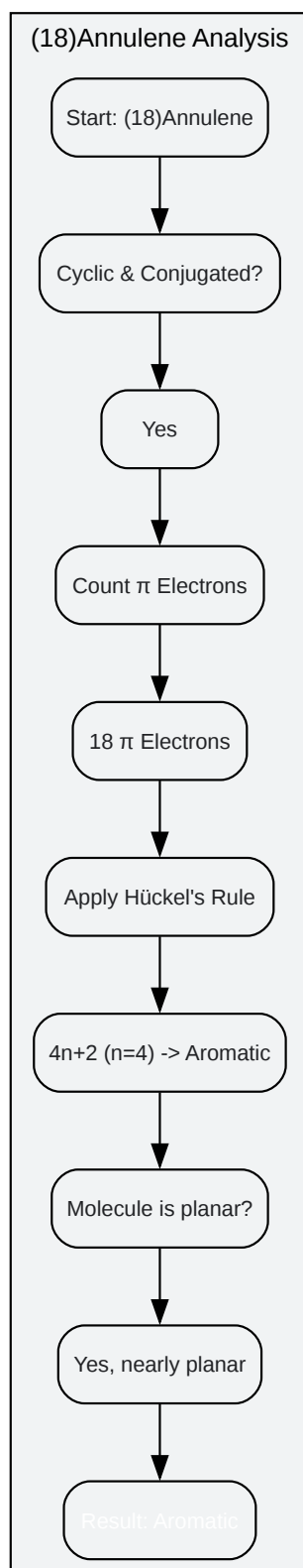
Logical Relationships and Workflows

The following diagrams illustrate the logical process of classifying **(16)annulene** and (18)annulene based on Hückel's rule and experimental observations.



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Caption: Logical workflow for the classification of **(16)annulene**.



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Caption: Logical workflow for the classification of (18)annulene.

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